Cas no 1518839-94-5 (4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole)

4-メチル-5-(ピロリジン-2-イル)-1,3-チアゾールは、複素環式化合物の一種であり、チアゾール環とピロリジン環が結合した構造を有します。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たします。特に、チアゾール骨格の特性により、高い安定性と特異的な分子認識能を示すことが特徴です。また、ピロリジン部分の立体構造が生体分子との相互作用を最適化し、薬理学的な応用可能性を高めています。この化合物は、創薬研究においてリード化合物や機能性材料の開発に有用です。

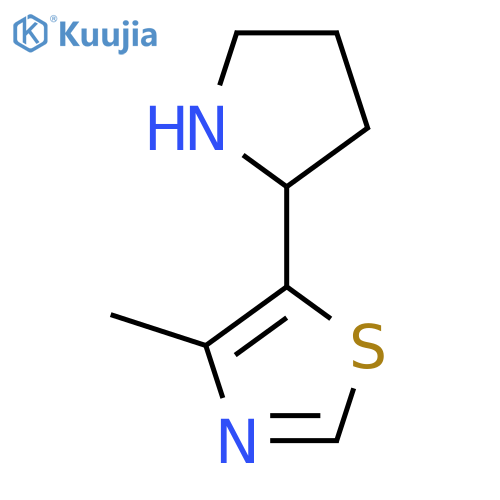

1518839-94-5 structure

商品名:4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole

- AKOS019718287

- 1518839-94-5

- EN300-1241994

-

- インチ: 1S/C8H12N2S/c1-6-8(11-5-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3

- InChIKey: CQPDMJHWNJDXOQ-UHFFFAOYSA-N

- ほほえんだ: S1C=NC(C)=C1C1CCCN1

計算された属性

- せいみつぶんしりょう: 168.07211956g/mol

- どういたいしつりょう: 168.07211956g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 53.2Ų

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1241994-0.05g |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 0.05g |

$959.0 | 2023-05-26 | ||

| Enamine | EN300-1241994-0.25g |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 0.25g |

$1051.0 | 2023-05-26 | ||

| Enamine | EN300-1241994-1.0g |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 1g |

$1142.0 | 2023-05-26 | ||

| Enamine | EN300-1241994-1000mg |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 1000mg |

$770.0 | 2023-10-02 | ||

| Enamine | EN300-1241994-100mg |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 100mg |

$678.0 | 2023-10-02 | ||

| Enamine | EN300-1241994-10.0g |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 10g |

$4914.0 | 2023-05-26 | ||

| Enamine | EN300-1241994-0.5g |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 0.5g |

$1097.0 | 2023-05-26 | ||

| Enamine | EN300-1241994-2.5g |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 2.5g |

$2240.0 | 2023-05-26 | ||

| Enamine | EN300-1241994-500mg |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 500mg |

$739.0 | 2023-10-02 | ||

| Enamine | EN300-1241994-50mg |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole |

1518839-94-5 | 50mg |

$647.0 | 2023-10-02 |

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1518839-94-5 (4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量